Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
Description
Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (molecular formula: C₁₀H₁₃F₂KO₃) is a fluorinated cyclobutane derivative. The compound features a carboxylate potassium salt and a difluoromethoxy (-OCHF₂) substituent on the cyclobutane ring. This structural configuration enhances aqueous solubility compared to its carboxylic acid form (C₆H₈F₂O₃, CAS 1803603-34-0) and ester analogs, making it advantageous for pharmaceutical formulations . Fluorine atoms in the difluoromethoxy group contribute to metabolic stability and electronic effects, aligning with trends in fluorinated drug design .
Properties
IUPAC Name |
potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICXRYZCTGBMDN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate typically involves the reaction of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid/base solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: 3-(difluoromethoxy)cyclobutane-1-carboxylic acid and potassium hydroxide.
Scientific Research Applications
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Solubility (Predicted) | Applications |
|---|---|---|---|---|---|---|
| Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate | C₁₀H₁₃F₂KO₃ | 264.31 | EN300-27706979 | Difluoromethoxy, Carboxylate | High (aqueous) | Pharmaceutical formulations |
| Ethyl 3,3-difluorocyclobutanecarboxylate | C₇H₁₀F₂O₂ | 164.15 | 227607-45-6 | Ethyl ester, 3,3-difluoro | Moderate (organic) | Chemical intermediate |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C₁₂H₂₀O₆ | 260.28 | N/A | Dimethoxy, Diisopropyl ester | Low (organic) | Organic synthesis |
| 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid | C₆H₈F₂O₃ | 178.12 | 1803603-34-0 | Difluoromethoxy, Carboxylic acid | Moderate (aqueous/organic) | Biochemical research |
Key Observations:
- Solubility: The potassium salt form of the target compound exhibits superior aqueous solubility compared to ester derivatives (e.g., ethyl or diisopropyl esters) due to ionic dissociation .
- Fluorine Effects: The difluoromethoxy group (-OCHF₂) offers a balance of lipophilicity and metabolic resistance, contrasting with bulkier groups like trifluoroethoxy (-OCH₂CF₃) in analogs (e.g., compounds in ), which may hinder membrane permeability .
- Functional Groups: Carboxylate salts (target compound) are more water-soluble than carboxylic acids or esters, aligning with their use in drug formulations. Esters (e.g., ethyl, methyl) are typically intermediates in synthesis .
Case Studies of Structural Analogs
Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS 227607-45-6):
- Used as a building block in synthesizing fluorinated pharmaceuticals. Its ethyl ester group facilitates lipophilicity, aiding in cell membrane penetration during early-stage drug development .
- Lacks the difluoromethoxy group, reducing its electronic effects compared to the target compound.
Isopropyl 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylate: Features a Boc-protected amino group, enabling peptide coupling reactions. The potassium carboxylate form of the target compound avoids steric hindrance from protecting groups, simplifying formulation .
Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate:
- The dimethoxy groups increase polarity but reduce metabolic stability compared to fluorinated analogs. Primarily used in academic organic synthesis .
Biological Activity
Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS No. 2580209-57-8) is a potassium salt derived from 3-(difluoromethoxy)cyclobutane-1-carboxylic acid. This compound has garnered attention for its potential biological activities, which are primarily attributed to its unique chemical structure and the presence of the difluoromethoxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₈F₂O₃K
- Molecular Weight : 224.19 g/mol
- Structural Features : The presence of the difluoromethoxy group is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely dependent on its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers. The compound may modulate enzyme activities or receptor functions through:
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, altering their catalytic efficiency.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, which may lead to downstream signaling changes.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. The specific activity of this compound in tumor models remains to be fully elucidated.
- Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
- Urease Inhibition : The compound may exhibit urease inhibitory activity, which is relevant for treating conditions like Helicobacter pylori infections.
Research Findings and Case Studies
Recent studies have focused on the pharmacological implications of difluoromethoxy-containing compounds:
Q & A
Q. What are the common synthetic routes for preparing Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclobutane carboxylate backbone assembly : Ring-closing strategies using [2+2] photocycloaddition or strain-driven ring formation.
- Difluoromethoxy introduction : Electrophilic fluorination or nucleophilic substitution using reagents like difluoromethyl triflate under basic conditions (e.g., potassium carbonate) .
- Carboxylate salt formation : Neutralization of the carboxylic acid precursor with potassium hydroxide. Critical parameters include temperature control (<0°C for fluorination to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation involves:
- HPLC-MS : To assess purity (>95%) and detect residual solvents or byproducts.
- NMR spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethoxy group (δ ~ -80 to -90 ppm), while ¹H/¹³C NMR verifies cyclobutane ring integrity .
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?
Enantioselective synthesis requires:
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry during cyclobutane ring formation .
- Asymmetric catalysis : Pd-catalyzed cross-couplings or organocatalytic fluorination to control stereocenters .
- Dynamic kinetic resolution : Exploit ring strain in cyclobutane intermediates to favor one enantiomer during ring-opening/functionalization .
Q. How does the difluoromethoxy group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?
The difluoromethoxy group (-OCF₂H) introduces:
- Electron-withdrawing effects : Stabilizes adjacent carboxylate via inductive effects, altering pKa (predicted ΔpKa ~ 1–2 units lower than methoxy analogs) .
- Steric bulk : The CF₂ group increases van der Waals volume, impacting binding affinity in biological assays (e.g., enzyme inhibition studies) .
- Metabolic stability : Fluorination reduces oxidative metabolism, enhancing in vivo half-life in pharmacokinetic studies .
Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?
Computational tools include:
- DFT calculations : To predict transition states for fluorination reactions and identify low-energy pathways .
- Retrosynthetic analysis : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes using known cyclobutane-building reactions .
- Molecular docking : To screen derivatives for bioactivity by simulating interactions with target proteins (e.g., PCSK9 inhibitors) .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported biological activity between Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and its trifluoromethyl analog?
Contradictions may arise from:
- Electrophilicity differences : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₂H, altering reactivity in nucleophilic environments .
- Solubility variations : Potassium carboxylates generally exhibit higher aqueous solubility than methyl esters, affecting bioavailability assays . Validation requires side-by-side assays under identical conditions (e.g., IC₅₀ comparisons in enzyme inhibition) and computational SAR studies .
Q. What analytical techniques are most effective for characterizing degradation products under accelerated stability testing?
- LC-HRMS : Identifies hydrolyzed products (e.g., free carboxylic acid or defluorinated species).
- TGA/DSC : Detects thermal decomposition pathways (e.g., loss of CO₂ or CF₂H fragments) .
- Stability-indicating assays : Forced degradation under acidic/alkaline conditions quantifies susceptibility to hydrolysis .
Experimental Design
Q. How to design a study investigating the compound’s role as a PCSK9 inhibitor, including controls and readouts?
- In vitro setup : Use HEK293 cells expressing human PCSK9.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
